5-(4-bromophenyl)-2-(cyclopentylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

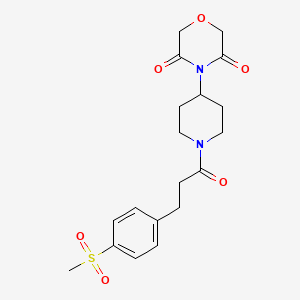

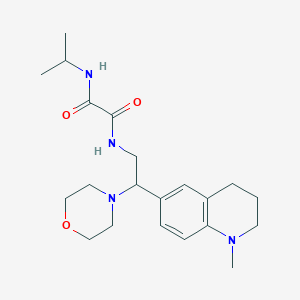

The compound 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a derivative of the 1H-imidazole class, which is known for its diverse pharmacological properties and significance in medicinal chemistry. The presence of a bromophenyl group, a cyclopentylthio moiety, and a trifluoromethylphenyl group suggests potential for biological activity and the possibility of further chemical modifications.

Synthesis Analysis

The synthesis of trisubstituted 1H-imidazoles typically involves a one-pot, multi-component condensation reaction. A similar protocol for the synthesis of 2,4,5-trisubstituted-1H-imidazoles is described using a Brønsted acidic ionic liquid as a catalyst under solvent-free conditions, which offers excellent yields and an environmentally friendly approach . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of 1H-imidazole derivatives can be characterized using various techniques such as IR, Mass, NMR, and X-ray crystallography . The presence of substituents on the imidazole ring can significantly influence the electronic distribution and molecular geometry, which can be studied using Density Functional Theory (DFT) and Molecular Electrostatic Potential (MESP) analyses . These analyses provide insights into the stability, charge transfer, and potential reactive sites of the molecule.

Chemical Reactions Analysis

1H-imidazole derivatives can undergo various chemical reactions, including direct arylation , which can be used to introduce additional aryl groups into the imidazole ring. The reactivity of the bromophenyl group in the compound could allow for further functionalization through palladium-catalyzed coupling reactions . Additionally, the presence of a cyclopentylthio group could offer unique reactivity patterns, although specific reactions involving this moiety are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-imidazole derivatives are influenced by their substituents. For instance, the introduction of a bromophenyl group can enhance the molecule's density and polarizability, while the trifluoromethyl group can increase its lipophilicity and metabolic stability . The cyclopentylthio group could contribute to the molecule's steric bulk and influence its solubility. The overall properties of the compound would be critical in determining its suitability for pharmaceutical applications, such as its ability to penetrate the central nervous system, as seen with other imidazole derivatives .

科学的研究の応用

Pharmacophore Design of p38α MAP Kinase Inhibitors

Compounds with imidazole scaffolds are known as selective inhibitors of p38 MAP kinase, which is responsible for the release of proinflammatory cytokines. Research on these compounds includes the design, synthesis, and activity studies of imidazole-based inhibitors. Such compounds demonstrate high binding selectivity and potency, indicating their potential in therapeutic applications targeting inflammatory pathways (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Heterocyclic Compound Synthesis

Imidazole derivatives are explored for their reactivity and utility as building blocks in synthesizing a wide range of heterocyclic compounds. The versatility of these derivatives makes them valuable in creating complex molecular structures with varied biological activities, highlighting their significance in medicinal chemistry and drug synthesis (Gomaa & Ali, 2020).

Chemical and Biological Properties of Imidazole Derivatives

Imidazole derivatives are investigated for their chemical and biological properties, including their applications in developing compounds with antitumor, antimicrobial, and various pharmacological activities. These studies underscore the broad therapeutic potential of imidazole-based compounds across different medical fields (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Antitumor Activity of Imidazole Derivatives

Research has identified specific imidazole derivatives exhibiting potent antitumor activities. These studies focus on compounds that have progressed through preclinical testing stages, offering insights into the development of new antitumor drugs and compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Antimicrobial Activities of Imidazole

Imidazole and its derivatives are examined for their antimicrobial properties, suggesting their utility in addressing microbial resistance and the development of new antimicrobial agents. This area of research is crucial for advancing treatments against resistant strains of organisms and expanding the arsenal of antimicrobial compounds (, 2022).

特性

IUPAC Name |

5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrF3N2S/c22-16-10-8-14(9-11-16)19-13-26-20(28-18-6-1-2-7-18)27(19)17-5-3-4-15(12-17)21(23,24)25/h3-5,8-13,18H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPENRKUFNSDCJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-bromophenyl)-2-(cyclopentylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate](/img/structure/B2520154.png)

![3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2520157.png)

![N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2520158.png)

![N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2520162.png)

![Ethyl 4-fluoro-3-{[(4-fluorophenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2520163.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520169.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2520171.png)

![(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2520173.png)